Technical Guide: GLP-2(2-33) Biological Activity and N-Terminal Pharmacology
Technical Guide: GLP-2(2-33) Biological Activity and N-Terminal Pharmacology
Topic: Glucagon-like peptide 2-(2-33) Biological Activity Content Type: Technical Guide / Whitepaper Audience: Researchers, Pharmacologists, and Drug Discovery Scientists
Executive Summary
Glucagon-like peptide 2 (GLP-2) is a 33-amino acid proglucagon-derived peptide essential for intestinal mucosal growth and integrity.[1][2][3] While the full-length hormone GLP-2(1-33) acts as a potent agonist at the GLP-2 receptor (GLP-2R), its bioactivity is strictly regulated by N-terminal truncations.
GLP-2(2-33) represents a specific N-terminal truncation (loss of His¹) that results in a high-affinity competitive antagonist (or weak partial agonist) at the GLP-2R. Unlike the major physiological metabolite GLP-2(3-33)—formed by Dipeptidyl Peptidase-4 (DPP-4) cleavage—GLP-2(2-33) serves as a critical pharmacological tool for mapping the ligand-receptor interface. It demonstrates that the N-terminal Histidine is essential for receptor activation (efficacy) but less critical for receptor binding (affinity).
This guide details the pharmacological profile of GLP-2(2-33), distinguishes it from the DPP-4 metabolite GLP-2(3-33), and provides validated protocols for assessing its activity.
Biochemistry and Structural Context[4][5][6]
Sequence and Truncation Logic
The biological activity of GLP-2 is dictated by its N-terminal sequence. The "activation switch" for the Class B GPCR (GLP-2R) resides in the extreme N-terminus.
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GLP-2(1-33) (Native Agonist): His-Ala-Asp-Gly-Ser...
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His¹: Critical for receptor activation (cAMP signaling).
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Ala²: Recognition site for DPP-4 cleavage.
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GLP-2(2-33) (The Topic): Ala-Asp-Gly-Ser...
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Modification: Deletion of His¹.
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Result: Retention of binding affinity; loss of efficacy.
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GLP-2(3-33) (Major Metabolite): Asp-Gly-Ser...
Formation and Stability
While GLP-2(3-33) is the dominant circulating metabolite due to ubiquitous DPP-4 activity, GLP-2(2-33) is primarily a synthetic pharmacological probe or a product of non-specific aminopeptidase activity. In drug development, GLP-2(2-33) is used to define the structural requirements for converting GLP-2 from an agonist to an antagonist.
Receptor Pharmacology: Binding vs. Efficacy
Binding Affinity (Ki)
GLP-2(2-33) exhibits high affinity for the human GLP-2R, comparable to the native ligand.
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GLP-2(1-33) Kd: ~0.57 nM
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GLP-2(2-33) Ki: ~2.0 nM (Approx. 3.6-fold lower affinity than native)[6][7]
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Implication: The removal of His¹ does not significantly destabilize the ligand-receptor complex, suggesting the binding core lies downstream (residues 3-33).
Functional Activity (cAMP Signaling)
Despite binding tightly, GLP-2(2-33) fails to induce significant conformational change in the receptor to activate Gs-proteins.
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Potency (EC50): >100-fold shift compared to GLP-2(1-33).
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Intrinsic Efficacy (Emax): ~20% of the native ligand (Weak Partial Agonist).
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Antagonism: In the presence of GLP-2(1-33), GLP-2(2-33) causes a rightward shift in the agonist dose-response curve, characteristic of competitive antagonism .
Comparative Data Table
| Peptide Variant | Sequence (N-term) | Role | Binding Affinity (Relative) | Efficacy (Emax cAMP) |
| GLP-2(1-33) | H-A-D-G-S... | Full Agonist | 1.0 (Reference) | 100% |
| GLP-2(2-33) | A-D-G-S... | Antagonist / Weak Partial Agonist | ~0.28 (3.6x lower) | ~20% |
| GLP-2(3-33) | D-G-S... | Antagonist / Weak Partial Agonist | ~0.27 (3.7x lower) | ~15% |
Data synthesized from Gadgaard et al. (2022) and related GPCR structure-function studies.
Visualization: N-Terminal SAR and Signaling
The following diagram illustrates the structural activity relationship (SAR) where N-terminal truncation uncouples binding from signaling.
Caption: SAR of GLP-2 N-terminal truncations showing uncoupling of binding affinity from downstream signaling efficacy.
Experimental Protocols
To accurately study GLP-2(2-33), researchers must use assays that distinguish between simple binding and functional activation.
Protocol A: cAMP Accumulation Assay (Antagonist Mode)
Objective: Determine the antagonistic potency (pA2 or IC50) of GLP-2(2-33) against native GLP-2(1-33).
Materials:
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Cell Line: COS-7 or HEK-293 stably transfected with human GLP-2R.
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Reagents: IBMX (phosphodiesterase inhibitor), cAMP HTRF or ELISA kit.
Workflow:
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Seeding: Plate cells at 20,000 cells/well in 96-well plates; incubate 24h.
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Pre-incubation: Remove media. Add serum-free buffer containing IBMX (0.5 mM).
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Antagonist Addition: Add serial dilutions of GLP-2(2-33) (Range: 1 nM to 10 µM). Incubate for 15 minutes at 37°C.
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Note: This step allows the antagonist to occupy the receptor before the agonist arrives.
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Agonist Challenge: Add a fixed concentration of GLP-2(1-33) (typically EC80 concentration, ~1-5 nM).
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Stimulation: Incubate for 30 minutes at 37°C.
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Lysis & Detection: Lyse cells and quantify cAMP using HTRF/ELISA.
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Analysis: Plot cAMP vs. log[GLP-2(2-33)]. Calculate IC50 (concentration required to inhibit 50% of the agonist response).
Protocol B: Competition Binding Assay
Objective: Confirm that GLP-2(2-33) binds the orthosteric site.
Workflow:
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Membrane Prep: Isolate membranes from GLP-2R expressing cells.
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Tracer: Use ¹²⁵I-GLP-2(1-33) (approx. 50 pM).
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Competition: Incubate membranes + Tracer + varying concentrations of unlabeled GLP-2(2-33) (10⁻¹² to 10⁻⁶ M).
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Separation: Filter through PEI-treated glass fiber filters (GF/B) to capture bound radioligand.
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Quantification: Count radioactivity (CPM).
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Result: A sigmoidal displacement curve confirms competitive binding at the same site as the native ligand.
Drug Development Implications[10][11][12]
Stability and Half-Life
Native GLP-2(1-33) has a half-life of ~7 minutes in humans due to DPP-4.
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Analogue Design: Therapeutic analogs (e.g., Teduglutide) substitute Ala² with Gly² (H-G-D-G...). This prevents DPP-4 cleavage.
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2-33 Relevance: If the N-terminal Histidine (Pos 1) is degraded by other aminopeptidases, the drug becomes GLP-2(2-33), rendering it inactive. Therefore, protecting the N-terminus is critical not just for DPP-4 resistance, but to prevent conversion into a high-affinity antagonist that could block the receptor.
Selectivity and Cross-Reactivity
As N-terminal truncation deepens (e.g., beyond 2-33 to 8-33), the peptide loses selectivity for GLP-2R and begins to interact with the GLP-1 Receptor (GLP-1R) as an antagonist. GLP-2(2-33) retains high selectivity for GLP-2R, making it a "cleaner" tool for GLP-2R specific blockade than deeper truncations.
References
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Gadgaard, S., et al. (2022). N-terminal alterations turn the gut hormone GLP-2 into an antagonist with gradual loss of GLP-2 receptor selectivity towards more GLP-1 receptor interaction. British Journal of Pharmacology.[8]
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Source:
- Relevance: Primary source for GLP-2(2-33) binding affinity, efficacy, and Schild plot analysis.
-
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Munroe, D. G., et al. (1999).Prototypic G protein-coupled receptor for the intestinotrophic factor glucagon-like peptide 2.
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Source:
- Relevance: Foundational paper establishing GLP-2R signaling and cAMP assay protocols.
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Wisniewski, K., et al. (2016).New frontiers in the biology of GLP-2.
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Source:
- Relevance: Overview of GLP-2 metabolism and the physiological role of metabolites.
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Thulesen, J., et al. (2002). The Truncated Metabolite GLP-2 (3-33) Interacts With the GLP-2 Receptor as a Partial Agonist. Regulatory Peptides.[2][9][7][8][10][11]
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Source:
- Relevance: Comparative data for the 3-33 metabolite which behaves similarly to 2-33.
-
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- 3. licensedpeptide.wordpress.com [licensedpeptide.wordpress.com]
- 4. WO2010099746A1 - è°é«è¡ç³ç´ æ ·è½-2类似ç©åå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]
- 5. HK1148024A - Glucagon-like peptide-2 analogues and their preparation method and use - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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